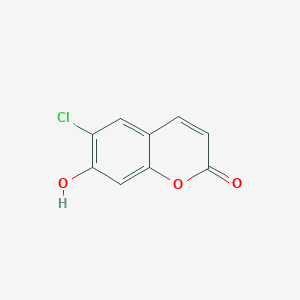

6-Chloro-7-hydroxychromen-2-one

Description

Contextualization within the Benzopyran-2-one and Coumarin (B35378) Scaffold Family

6-Chloro-7-hydroxychromen-2-one belongs to a large and important class of compounds built upon the benzopyran-2-one scaffold. nih.gov This core structure, also widely known by its common name, coumarin, consists of a benzene (B151609) ring fused to an α-pyrone or 2-pyrone ring, which is a type of unsaturated lactone. sci-hub.sewikipedia.org Coumarin itself is a natural product first isolated from the tonka bean and is responsible for the sweet smell of newly mown hay. sci-hub.se

The coumarin family is vast, with thousands of derivatives identified from natural sources like plants, fungi, and bacteria, as well as from synthetic efforts. sci-hub.se These compounds are categorized based on their substitution patterns, leading to various subclasses such as simple hydroxycoumarins, furanocoumarins, and pyranocoumarins. sci-hub.se The benzopyrone structure is considered a "privileged scaffold" in medicinal chemistry because its framework can interact with a wide variety of biological targets, leading to diverse pharmacological effects. nih.gov

Significance of Substituted Chromen-2-ones in Medicinal Chemistry and Organic Synthesis

The strategic placement of different functional groups onto the chromen-2-one nucleus gives rise to a vast array of compounds with significant applications in both medicinal chemistry and organic synthesis.

In medicinal chemistry , substituted chromen-2-ones are renowned for their broad spectrum of biological activities. arabjchem.org The core scaffold serves as a versatile template for the design of new therapeutic agents. By modifying the substituents, researchers can fine-tune the pharmacological profile of the resulting molecules. This has led to the development of coumarin derivatives with anticoagulant, anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-HIV properties. arabjchem.orgnih.gov For instance, the synthetic 4-hydroxycoumarin (B602359) derivative, warfarin, is a widely used anticoagulant drug. nih.govwikipedia.org Other research has shown that specific substituted coumarins, such as certain 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives, exhibit potent anti-inflammatory and analgesic activity. nih.gov The concept of molecular hybridization, where the coumarin ring is combined with other pharmacologically active heterocycles, is a modern strategy in drug design to create agents with enhanced potency or multiple functions. ijpcbs.com

Table 2: Examples of Biological Activities in Substituted Chromen-2-ones

| Compound Type/Example | Biological Activity | Reference |

|---|---|---|

| Warfarin (a 4-hydroxycoumarin) | Anticoagulant | nih.govwikipedia.org |

| 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one | Anti-inflammatory, Analgesic | nih.gov |

| Coumarin-imidazole hybrids | Anthelmintic | ijpcbs.com |

In organic synthesis , the chromen-2-one skeleton is an important synthon, or building block, for creating more complex molecular architectures. ijpcbs.com A variety of classic named reactions have been established for the synthesis of the coumarin ring system, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction. wikipedia.orgarabjchem.org The reactivity of the coumarin nucleus, which possesses both nucleophilic and electrophilic characteristics, allows for further chemical transformations, making it a versatile intermediate in synthetic pathways. ijpcbs.commdpi.com This enables chemists to construct novel heterocyclic systems and libraries of compounds for screening in drug discovery and materials science. nih.govmdpi.com

Properties

IUPAC Name |

6-chloro-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVSMUGHMLAHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419828 | |

| Record name | 6-chloro-7-hydroxy coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87893-58-1 | |

| Record name | 6-chloro-7-hydroxy coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 7 Hydroxychromen 2 One and Its Structural Analogs

General Synthetic Routes to Substituted Chromen-2-ones

The chromen-2-one (coumarin) core is a common scaffold in numerous natural products and synthetic compounds. Several classical and modern synthetic methods have been developed for its construction.

Condensation Reactions for Chromen-2-one Core Formation

Condensation reactions are fundamental to the synthesis of the chromen-2-one skeleton. These reactions typically involve the formation of a new ring by joining two precursor molecules. Common strategies include the Perkin reaction, Knoevenagel condensation, and Claisen rearrangement. sathyabama.ac.inchemmethod.com

The Perkin reaction , for instance, involves the condensation of a salicylaldehyde (B1680747) with a carboxylic acid anhydride (B1165640) in the presence of a weak base. sathyabama.ac.in The Knoevenagel condensation utilizes a salicylaldehyde and a compound with an active methylene (B1212753) group, often catalyzed by a base like piperidine. nih.gov The Claisen rearrangement of aryl allyl ethers can also lead to the formation of coumarin (B35378) precursors. chemmethod.com More recently, microwave-assisted and solvent-free condensation methods have been developed to improve reaction times and yields. nih.gov

Pechmann Reaction and its Derivatives in Chromen-2-one Synthesis

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins. sathyabama.ac.inchemmethod.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism typically begins with a transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and finally, a dehydration step to form the pyrone ring. wikipedia.org

Various catalysts can be employed in the Pechmann reaction, including strong acids like sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can be tailored based on the reactivity of the starting phenol. For highly activated phenols, such as resorcinol (B1680541), the reaction can proceed under milder conditions. wikipedia.org Heterogeneous solid acid catalysts and ionic liquids have also been explored to facilitate easier work-up and catalyst recycling. nih.gov

A variation of this reaction is the Simonis chromone (B188151) cyclization , where the reaction of a phenol with a β-ketoester in the presence of phosphorus pentoxide yields a chromone instead of a coumarin. wikipedia.org

Direct Synthesis of 6-Chloro-7-hydroxychromen-2-one

The direct synthesis of 6-Chloro-7-hydroxychromen-2-one can be achieved through the Pechmann condensation. This involves the reaction of 4-chlororesorcinol (B43231) with an appropriate β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and minimize side products. chemicalbook.com

Synthesis of Key Intermediates for 6-Chloro-7-hydroxychromen-2-one Derivatives

The synthesis of derivatives of 6-Chloro-7-hydroxychromen-2-one often requires the preparation of specific intermediates that can be further modified.

Preparation of 6-Chloro-7-hydroxychroman-4-one as a Precursor

6-Chloro-7-hydroxychroman-4-one is a valuable intermediate for the synthesis of various bioactive molecules. chemimpex.comscbt.com One synthetic approach to a related compound, 7-hydroxychroman-4-one, starts from resorcinol. The acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid yields 2',4'-dihydroxy-3-chloropropiophenone. Subsequent cyclization of this intermediate in a basic solution, such as 2 M sodium hydroxide, affords 7-hydroxychroman-4-one. researchgate.net A similar strategy could likely be adapted for the synthesis of the 6-chloro analog by starting with 4-chlororesorcinol.

Synthesis of Halogenated and Hydroxylated Chromen-2-one Precursors

The synthesis of various halogenated and hydroxylated chromen-2-one precursors is crucial for creating a library of derivatives. Halogenated coumarins can be prepared through the Pechmann condensation using halogenated phenols. For example, the synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been reported. nih.gov Similarly, hydroxylated coumarins are often synthesized from polyhydroxyphenols. For instance, 6,7-dihydroxycoumarin can be prepared via Pechmann condensation of 1,2,4-triacetoxybenzene (B1630906) with a suitable β-ketoester. nih.gov The introduction of substituents at different positions on the coumarin ring allows for the fine-tuning of the molecule's properties.

Advanced Synthetic Strategies for Complex Chromen-2-one Structures

The construction of the chromen-2-one core and its subsequent functionalization are pivotal in medicinal chemistry. Modern synthetic methods offer efficient and selective routes to these valuable heterocyclic compounds.

One-Pot Synthetic Procedures for Substituted Chromones

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation. Several one-pot methods have been developed for the synthesis of substituted chromones and related heterocyclic systems. For example, a facile one-pot synthesis of 2-alkyl-substituted chromanones from ortho-acylphenols and terminal alkynoates has been reported, utilizing a DABCO-catalyzed condensation followed by a KOBut-mediated intramolecular cycloaddition. researchgate.net Another approach involves the NaOH-controlled synthesis of 2-aryl-3-arylmethylchromones through an intermolecular double-aldol condensation of o-hydroxyacetophenones with aryl aldehydes. thieme.de Furthermore, the synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines has been achieved via a one-pot, two-step transformation of salicylaldehydes, malononitrile (B47326) dimer, and an alcohol, with the alcohol acting as both solvent and reactant. mdpi.com These methods highlight the versatility of one-pot strategies in accessing complex chromone derivatives.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type |

| Condensation/Cycloaddition | ortho-acylphenols, terminal alkynoates | DABCO, KOBut | 2-alkyl-substituted chromanones researchgate.net |

| Double-Aldol Condensation | o-hydroxyacetophenones, aryl aldehydes | NaOH | 2-aryl-3-arylmethylchromones thieme.de |

| Multi-component Reaction | Salicylaldehydes, malononitrile dimer, alcohol | None (solvent as reactant) | 5-alkoxy-5H-chromeno[2,3-b]pyridines mdpi.com |

Nucleophilic Substitution and Electrophilic Reactions for Derivatization

The functionalization of the chromen-2-one scaffold through nucleophilic and electrophilic reactions is crucial for developing analogs with diverse properties. For instance, 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde can be readily chlorinated using phosphoryl chloride to yield 6-chloro-2-oxo-2H-chromene-4-carbaldehyde. mdpi.com This transformation introduces a key chloro substituent via an electrophilic aromatic substitution-type reaction on the activated phenolic ring. The resulting aldehyde can then undergo further reactions. Similarly, bromination of phenols can be achieved using hydrogen bromide under oxidative conditions, representing an electrophilic aromatic substitution. nih.gov These derivatization reactions are essential for creating libraries of compounds for biological screening and structure-activity relationship studies.

Chemical Derivatization and Analog Design from 6 Chloro 7 Hydroxychromen 2 One Scaffolds

Strategies for Modifying the Chromen-2-one Ring System

The inherent reactivity of the chromen-2-one (or coumarin) ring system allows for a range of chemical transformations. These modifications are key to creating a diverse library of compounds from a single parent structure.

Introduction of Aromatic and Heteroaromatic Substituents (e.g., Phenyl, Oxadiazole)

The introduction of aromatic and heteroaromatic moieties to the coumarin (B35378) scaffold is a common strategy to enhance or alter its chemical properties. For instance, new compounds incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized from 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromene. researchgate.net This was achieved through a multi-step process that included intermolecular cyclization to form 5-[ (6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy] methyl -1,3,4-oxadiazol-2-thiol. researchgate.net The rationale behind combining the coumarin and 1,3,4-oxadiazole moieties is to leverage the known biological activities associated with both heterocyclic systems. researchgate.net

Modifications at C-3 and C-4 Positions of the Chromen-2-one Core

The C-3 and C-4 positions of the chromen-2-one core are frequent targets for chemical modification. One notable example is the synthesis of 3-carboxy-6-chloro-7-hydroxycoumarin. nih.gov This derivative, created by introducing a carboxyl group at the C-3 position, has been investigated for its fluorescent properties. nih.govresearchgate.net

Another key modification involves the introduction of a trifluoromethyl group at the C-4 position, resulting in 6-chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one. nih.govnih.gov This compound is synthesized via the Pechmann condensation reaction. nih.gov The presence of the trifluoromethyl group is intended to modulate the electronic properties and lipophilicity of the molecule. nih.gov

Furthermore, the introduction of a methyl group at the C-4 position to create 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a common starting point for further derivatization. researchgate.net

Alkylation and Acylation Strategies

Alkylation and acylation reactions targeting the hydroxyl group at the C-7 position are widely employed to generate a variety of derivatives. The synthesis of 7-O-alkyl/aralkyl/acyl substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported. researchgate.net These reactions typically involve reacting the parent coumarin with different alkyl, aralkyl, or acyl halides. researchgate.net

Selective methylation at the 7-OH group of 6,7-dihydroxycoumarin can be achieved using methyl iodide (CH3I) in the presence of sodium carbonate (Na2CO3). nih.gov This highlights the ability to selectively modify one hydroxyl group over another under specific reaction conditions.

Synthesis of Chromen-2-one Hybrid Molecules

Creating hybrid molecules by linking the chromen-2-one scaffold to other chemical moieties is another important avenue in analog design. This approach aims to combine the functionalities of different molecular classes.

Generation of Amide Derivatives (e.g., N-substitutedphenylamides)

Amide derivatives of coumarins can be synthesized through various routes. One method involves the Smiles rearrangement of O-aryl carbamates derived from 7-hydroxycoumarins to yield 7-aminocoumarins. nih.gov These amino-coumarins can then be further functionalized. For example, N-aryl amides have been synthesized from 7-hydroxycoumarins, with the 6-chloro derivative noted to avoid competitive side reactions. nih.gov

The synthesis of acetamide (B32628) derivatives has also been explored, where a series of acetamoyl electrophiles are reacted with a modified coumarin structure in a solution of dimethylformamide (DMF) and sodium hydride (NaH). researchgate.net

Formation of Aminothiazole Derivatives

The synthesis of hybrid molecules containing both a chromen-2-one and an aminothiazole moiety has been investigated. The Hantzsch reaction, which involves the condensation of α-haloketones with thioamides, is a classical and widely used method for synthesizing the 2-aminothiazole (B372263) ring. researchgate.net This can be adapted to link the aminothiazole to the coumarin scaffold. For example, 2-aminothiazole derivatives have been prepared by reacting appropriate acetophenone (B1666503) precursors with thiourea (B124793) and iodine. researchgate.net The resulting aminothiazoles can then be further modified, for instance, by condensation with ethyloxalyl chloride to form thiazolyloxamates. researchgate.net

Bioisosteric Replacement Strategies in Analog Design

Bioisosteric replacement is a crucial strategy in medicinal chemistry for optimizing lead compounds by substituting a functional group with another that retains similar physical and chemical properties, thereby potentially enhancing biological activity or improving pharmacokinetic parameters. In the context of 6-Chloro-7-hydroxychromen-2-one, the hydroxyl group at the C7 position and the chlorine atom at the C6 position are key targets for bioisosteric modifications to modulate the compound's interaction with biological targets.

The phenolic hydroxyl group is a common feature in many biologically active coumarins, often forming critical hydrogen bonds with receptor sites. nih.gov However, it can also be a site for metabolic modification, leading to rapid clearance. Bioisosteric replacement of the hydroxyl group can address this liability while maintaining or improving binding affinity. Common bioisosteres for a phenolic hydroxyl group include amides, sulfonamides, and small heterocyclic rings that can act as hydrogen bond donors or acceptors. For instance, the isosteric replacement of a C7-C8 double bond in a coumarin derivative with an amide bond has been explored to create 8-azacoumarins, a strategy that significantly increased water solubility. nih.gov This suggests that similar nitrogen-containing isosteres could be applied to the 6-chloro-7-hydroxy scaffold.

The chlorine atom at the C6 position also presents an opportunity for bioisosteric replacement. While halogens can participate in halogen bonding, which can be beneficial for ligand-receptor interactions, they can also influence the compound's electronic properties and metabolic stability. nih.gov Bioisosteres for chlorine can include groups like a trifluoromethyl (CF3) group, a cyano (CN) group, or a small alkyl group like methyl. These replacements can alter the lipophilicity, electronic nature, and steric profile of the molecule, potentially leading to improved activity or selectivity.

| Original Functional Group | Position | Potential Bioisosteres | Rationale for Replacement |

| Hydroxyl (-OH) | C7 | Amide (-CONH2), Carboxylic Acid (-COOH), Tetrazole | Improve metabolic stability, act as hydrogen bond donor/acceptor |

| Chlorine (-Cl) | C6 | Trifluoromethyl (-CF3), Cyano (-CN), Methyl (-CH3) | Modulate electronic properties, alter lipophilicity, potential for new interactions |

Regioselective Derivatization Methodologies

The selective modification of specific positions on the 6-Chloro-7-hydroxychromen-2-one scaffold is essential for systematic structure-activity relationship (SAR) studies. Regioselective derivatization allows for the introduction of various functional groups at defined locations, enabling a precise understanding of their impact on biological activity.

The hydroxyl group at the C7 position is a primary site for regioselective reactions. O-alkylation or O-acylation of the 7-hydroxyl group can be achieved by reacting the parent compound with various alkyl or acyl halides. researchgate.net This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of the binding pocket. For instance, a series of 7-O-alkyl/aralkyl/acyl substituted derivatives of a chlorinated coumarin were synthesized to explore their antibacterial activities. researchgate.net

Another important regioselective reaction is the aminomethylation at the C8 position, often achieved through the Mannich reaction. rsc.org This reaction introduces a basic amino group, which can form salt bridges or engage in hydrogen bonding with the biological target. The regioselectivity of this reaction can be influenced by the reaction conditions. rsc.org Similarly, formylation at the C8-position via the Duff reaction provides a handle for further functionalization. nih.gov

The synthesis of 6-Chloro-7-hydroxychromen-2-one itself can be achieved through methods like the Pechmann condensation, which involves the reaction of a substituted resorcinol (B1680541) (4-chlororesorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of a catalyst. researchgate.netsathyabama.ac.in Control over the starting materials and reaction conditions is crucial for achieving the desired substitution pattern on the coumarin core.

Furthermore, reactions targeting the C6 position, while less common for derivatization after the core is formed, are critical during the synthesis of the scaffold itself. The choice of the starting substituted phenol (B47542) dictates the substituent at this position.

| Reaction Type | Position(s) Targeted | Reagents and Conditions | Resulting Modification |

| O-Alkylation/Acylation | C7-OH | Alkyl/Acyl halides, Base | Introduction of ether or ester linkages |

| Mannich Reaction | C8 | Formaldehyde, Amine, Acidic/Neutral conditions | Aminomethylation |

| Duff Reaction | C8 | Hexamethylenetetramine, Acid | Formylation |

| Pechmann Condensation | Core Synthesis | 4-Chlororesorcinol (B43231), Ethyl acetoacetate, Acid catalyst | Formation of the 6-chloro-7-hydroxycoumarin scaffold |

| Claisen Rearrangement | C6 | Boron halide catalyst on an allyloxy precursor | Introduction of an allyl group |

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 7 Hydroxychromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. For 6-Chloro-7-hydroxychromen-2-one, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each proton.

The hydroxyl proton (-OH) at the C7 position is expected to appear as a singlet at a high chemical shift, around 11.85 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic protons on the benzene (B151609) ring, H5 and H8, and the vinylic proton, H3, on the pyrone ring also give rise to characteristic signals. These are typically observed as singlets in the aromatic region of the spectrum. The H3 proton of the pyrone ring is generally found at a chemical shift of about 6.88 ppm. The aromatic protons, H5 and H8, are observed at approximately 7.57 ppm and 7.02 ppm, respectively.

Interactive Table: ¹H NMR Chemical Shift Data for 6-Chloro-7-hydroxychromen-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C7-OH | 11.85 | Singlet | 1H |

| H5 | 7.57 | Singlet | 1H |

| H8 | 7.02 | Singlet | 1H |

| H3 | 6.88 | Singlet | 1H |

| Note: Data is typically recorded in DMSO-d₆. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6-Chloro-7-hydroxychromen-2-one gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C2) of the lactone ring is typically the most deshielded, appearing at a chemical shift of around 161.3 ppm. The carbon atom bearing the hydroxyl group (C7) and the carbon atom bonded to the chlorine (C6) are also found at relatively high chemical shifts, approximately 153.7 ppm and 143.2 ppm, respectively. The remaining aromatic and pyrone carbons appear at lower chemical shifts. researchgate.net The broad range of chemical shifts in ¹³C NMR helps in unambiguously assigning each carbon atom in the molecule. ijres.orgnih.gov

Interactive Table: ¹³C NMR Chemical Shift Data for 6-Chloro-7-hydroxychromen-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Carbonyl) | 161.3 |

| C7 (Hydroxyl-bearing) | 153.7 |

| C6 (Chlorine-bearing) | 143.2 |

| C4 (Pyrone) | 118.9 |

| C5 (Aromatic) | 116.5 |

| Note: Data is typically recorded in DMSO-d₆. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com For derivatives of 6-Chloro-7-hydroxychromen-2-one, COSY spectra would show correlations between neighboring aromatic protons, aiding in their specific assignment. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netmdpi.com This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular structure by observing long-range couplings. rug.nl For instance, the proton at H5 would show a correlation to the carbonyl carbon C2, confirming the pyrone ring structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. miamioh.edu The FTIR spectrum of 6-Chloro-7-hydroxychromen-2-one displays characteristic absorption bands that confirm its key structural features.

The most prominent band in the FTIR spectrum is the strong absorption from the lactone carbonyl group (C=O) stretching vibration, which typically appears in the region of 1700-1740 cm⁻¹. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while the C-O stretching of the lactone and the phenolic hydroxyl group appear in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, around 700-800 cm⁻¹.

Interactive Table: Characteristic FTIR Absorption Bands for 6-Chloro-7-hydroxychromen-2-one

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| C=O Stretch (lactone) | 1700-1740 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (lactone/phenol) | 1000-1300 | Medium to Strong |

| C-Cl Stretch | 700-800 | Medium |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. mdpi.com For 6-Chloro-7-hydroxychromen-2-one (C₉H₅ClO₃), the expected exact mass can be calculated and compared with the experimentally determined value from the HRMS spectrum. This comparison serves as a definitive confirmation of the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, with characteristic losses of fragments such as CO, Cl, and other small neutral molecules. libretexts.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. nih.gov The technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov For 6-Chloro-7-hydroxychromen-2-one and its derivatives, LC-MS allows for their isolation from complex matrices, such as reaction mixtures or biological extracts, and their subsequent structural confirmation. nih.govnih.gov

In a typical LC-MS analysis, the sample is first introduced into a liquid chromatograph. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). For coumarin (B35378) derivatives, a common approach involves using a C18 column and a gradient elution system, often with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), sometimes with additives like formic acid to improve peak shape and ionization. mdpi.com

After separation in the LC column, the analyte is introduced into the mass spectrometer. nih.gov Ionization methods such as electrospray ionization (ESI) are commonly employed, which can generate ions from the liquid phase into the gas phase for mass analysis. nih.gov For 7-hydroxycoumarin derivatives, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. mdpi.com For 6-Chloro-7-hydroxychromen-2-one (molecular weight 196.58 g/mol ), this would correspond to a precursor ion at an m/z (mass-to-charge ratio) of approximately 195. Tandem mass spectrometry (MS/MS or MSⁿ) can be used for further structural elucidation by inducing fragmentation of the precursor ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides valuable information about the molecule's structure.

The retention time from the LC provides one level of identification, while the mass spectrometer provides highly specific mass information, enabling unequivocal identification and quantification. nih.govniscpr.res.in

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Coumarin Derivatives

| Parameter | Value/Setting | Source |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) | mdpi.comniscpr.res.in |

| Column | C18 reverse-phase column | mdpi.com |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for hydroxycoumarins | mdpi.com |

| Detected Ion | [M-H]⁻ (deprotonated molecule) | mdpi.com |

| Detector | Tandem mass spectrometer (e.g., QTRAP) | mdpi.comniscpr.res.in |

X-ray Crystallography for Three-Dimensional Structure Determination

The analysis of substituted coumarins, such as 3-chloro-7-hydroxy-4-methyl-chroman-2-one, reveals that the core 2H-chromen-2-one ring system is essentially planar. ansfoundation.orgresearchgate.net The planarity of the molecule is a key structural characteristic. ansfoundation.org X-ray diffraction studies on various coumarin derivatives have successfully determined their crystal systems, space groups, and unit cell dimensions. For example, the structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-one was solved and found to crystallize in the monoclinic space group P2₁/c. ansfoundation.org

Furthermore, crystallographic analysis elucidates the intricate network of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular structure. researchgate.netiucr.org In hydroxy-substituted coumarins, the hydroxyl group is a key participant in hydrogen bonding. mdpi.comresearchgate.net In the case of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, extensive hydrogen bonding was observed, with the chlorine atom itself participating in a trifurcated hydrogen bond, a significant feature for molecular design. ansfoundation.org These detailed structural insights are crucial for understanding the molecule's physical properties and for rational drug design. ansfoundation.org

Table 2: Crystallographic Data for the Related Compound 3-Chloro-7-hydroxy-4-methyl-chroman-2-one

| Parameter | Value | Source |

| Crystal System | Monoclinic | ansfoundation.org |

| Space Group | P2₁/c | ansfoundation.org |

| Unit Cell Parameter (a) | 7.7203(3) Å | ansfoundation.org |

| Unit Cell Parameter (b) | 14.0481(4) Å | ansfoundation.org |

| Unit Cell Parameter (c) | 8.9066(3) Å | ansfoundation.org |

| Unit Cell Angle (β) | 112.858(5)º | ansfoundation.org |

| Volume (V) | 890.11(5) ų | ansfoundation.org |

| Molecules per Unit Cell (Z) | 4 | ansfoundation.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible light by a compound. This absorption is a result of electronic transitions within the molecule, typically π→π* transitions in conjugated systems. For 6-Chloro-7-hydroxychromen-2-one, the conjugated chromenone system is responsible for its characteristic UV absorption. iucr.org

Studies show that in an ethanol (B145695) solvent, 6-Chloro-7-hydroxychromen-2-one exhibits a strong absorption maximum (λₘₐₓ) at 326 nm. iucr.org This absorption is attributed to the π→π* transition of the conjugated system. iucr.org The position of the absorption maximum is sensitive to the substitution pattern on the coumarin ring. The presence of the chloro substituent at the 6-position and the hydroxy group at the 7-position influences the electronic distribution and energy levels of the chromophore. For comparison, unsubstituted coumarin has a λₘₐₓ around 310 nm, indicating that the substituents on 6-Chloro-7-hydroxychromen-2-one cause a bathochromic (red) shift. iucr.org Many 7-hydroxycoumarin derivatives are also known to be highly fluorescent, a property directly related to their UV absorption characteristics. nih.gov

Table 3: UV-Vis Absorption Data for 6-Chloro-7-hydroxychromen-2-one

| Compound | Solvent | Absorption Maximum (λₘₐₓ) | Source |

| 6-Chloro-7-hydroxychromen-2-one | Ethanol | 326 nm | iucr.org |

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 7 Hydroxychromen 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in delineating the intrinsic characteristics of a molecule. For 6-chloro-7-hydroxychromen-2-one, these theoretical approaches have been instrumental in predicting its three-dimensional structure, electronic landscape, and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) stands out as a powerful and widely used method for probing the structural and electronic nature of coumarin (B35378) derivatives like 6-chloro-7-hydroxychromen-2-one. Researchers have successfully employed DFT, often with the B3LYP functional and a 6-311G(d,p) basis set, to perform geometry optimization, which calculates the most stable three-dimensional arrangement of the molecule's atoms. This process is fundamental for obtaining an accurate molecular structure, which serves as the foundation for all subsequent computational analyses. The resulting optimized geometry reveals precise bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's shape. Furthermore, DFT calculations provide the molecule's total energy, a key indicator of its thermodynamic stability.

Prediction of Spectroscopic Parameters and Molecular Properties

Beyond structural prediction, quantum mechanical calculations are adept at forecasting a range of spectroscopic and molecular properties for 6-chloro-7-hydroxychromen-2-one. These theoretical predictions can be benchmarked against experimental data to validate the accuracy of the computational model. Key predictable properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its propensity for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. It identifies electron-rich regions that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, thereby predicting interaction sites with other molecules.

Spectroscopic Data: Computational models can accurately predict vibrational frequencies, which correspond to infrared (IR) and Raman spectra, as well as electronic absorption wavelengths (UV-Vis spectra). These theoretical spectra are invaluable for interpreting and confirming experimental spectroscopic results.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational simulation that predicts the most likely binding orientation of a small molecule (ligand) to the active site of a target protein. This technique is extensively used to understand and visualize how compounds like 6-chloro-7-hydroxychromen-2-one might interact with biological macromolecules.

Assessment of Binding Affinities with Enzyme Targets (e.g., Caspase-7)

Molecular docking has been utilized to assess the binding affinity of 6-chloro-7-hydroxychromen-2-one with various enzyme targets, notably Caspase-7, an enzyme crucial to the process of apoptosis (programmed cell death). By simulating the insertion of the compound into the active site of Caspase-7, a binding energy or docking score is calculated. This score provides a quantitative estimation of the binding strength, where a more negative value typically signifies a more stable and favorable interaction. These computational predictions are vital for identifying potential enzyme inhibitors and for guiding the strategic design of more potent derivatives.

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)

Beyond predicting binding affinity, docking simulations provide a detailed atomic-level map of the specific non-covalent interactions that anchor the ligand within the protein's binding pocket. For 6-chloro-7-hydroxychromen-2-one docked with an enzyme like Caspase-7, these critical interactions include:

Hydrogen Bonds: The hydroxyl (-OH) group at the 7-position and the carbonyl (C=O) group of the lactone ring are key sites for forming hydrogen bonds with amino acid residues in the protein's active site.

Pi-Pi Stacking: The fused aromatic ring system of the chromen-2-one core can engage in favorable pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The chlorine atom and the carbon backbone of the molecule can form hydrophobic interactions with nonpolar amino acid residues, further stabilizing the complex.

A thorough understanding of these specific interactions is essential for explaining the compound's binding affinity and for the rational design of new molecules with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Predictions through Computational Approaches

Computational methods are indispensable for establishing Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. For 6-chloro-7-hydroxychromen-2-one and its analogs, computational SAR studies can predict how specific chemical modifications will impact its biological function. By creating a virtual library of related compounds with varied substituents and performing docking simulations or developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can build predictive models. These models link structural features to activity, allowing for the in silico screening and prioritization of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery and development pipeline.

Interactive Data Table: Key Computational Study Parameters

The following table summarizes the key parameters and findings from computational studies on 6-chloro-7-hydroxychromen-2-one.

| Computational Method | Application | Key Findings/Predictions |

| Density Functional Theory (DFT) | Geometry Optimization & Energy Prediction | Provides the most stable 3D structure and thermodynamic stability of the molecule. |

| DFT | Spectroscopic & Molecular Properties | Predicts HOMO-LUMO gap, MEP maps, and theoretical IR/UV-Vis spectra. |

| Molecular Docking | Binding Affinity Assessment (e.g., with Caspase-7) | Calculates binding energy scores to estimate the strength of the protein-ligand interaction. |

| Molecular Docking | Interaction Analysis | Identifies specific hydrogen bonds, pi-pi stacking, and hydrophobic interactions with active site residues. |

| SAR/QSAR | Activity Prediction | Correlates structural modifications with changes in biological activity to guide new compound design. |

Lack of Specific Research Hinders De Novo Ligand Design Studies on 6-Chloro-7-hydroxychromen-2-one

Despite a comprehensive search of scientific literature, no specific studies have been identified that focus on the pharmacophore mapping of 6-Chloro-7-hydroxychromen-2-one for the purpose of de novo ligand design. While the fields of computational chemistry and molecular modeling are active areas of research for coumarin derivatives, this particular compound has not been the subject of published research in this specific context.

De novo ligand design is a computational technique used in drug discovery to generate novel molecular structures with a high likelihood of binding to a specific biological target. This process often begins with the identification of a pharmacophore, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) required for biological activity.

For 6-Chloro-7-hydroxychromen-2-one, the expected pharmacophoric features would include:

Hydrogen Bond Donor: The hydroxyl (-OH) group at the 7-position.

Hydrogen Bond Acceptor: The carbonyl (C=O) group of the lactone ring and the oxygen atom of the hydroxyl group.

Aromatic Ring: The benzene (B151609) ring of the chromen-2-one core.

Hydrophobic/Halogen Feature: The chlorine atom at the 6-position.

A hypothetical pharmacophore model for 6-Chloro-7-hydroxychromen-2-one is depicted below, illustrating the key chemical features that would be considered in any computational design study.

Table 1: Hypothetical Pharmacophoric Features of 6-Chloro-7-hydroxychromen-2-one

| Feature Type | Location on Scaffold | Role in Molecular Recognition |

| Hydrogen Bond Donor | 7-hydroxyl group | Forms hydrogen bonds with acceptor groups on a target protein. |

| Hydrogen Bond Acceptor | 2-carbonyl group | Forms hydrogen bonds with donor groups on a target protein. |

| Hydrogen Bond Acceptor | 7-hydroxyl oxygen | Can act as a hydrogen bond acceptor. |

| Aromatic Ring | Benzene moiety | Participates in π-π stacking or hydrophobic interactions. |

| Halogen Bond Donor | 6-chloro group | Can form halogen bonds with electron-rich atoms. |

The process of pharmacophore mapping would typically involve using computational software to identify and spatially arrange these features based on the structure of 6-Chloro-7-hydroxychromen-2-one. This model would then serve as a template for de novo design algorithms to build new molecules that retain these key features while exploring diverse chemical scaffolds. The goal of such an in-silico approach would be to generate a library of novel compounds with predicted affinity for a biological target of interest.

However, without specific research dedicated to this compound, any discussion of detailed research findings, including specific distances between pharmacophoric points or the results of virtual screening campaigns, would be purely speculative. The absence of such studies in the public domain prevents a scientifically rigorous analysis as requested.

Further research is required to explore the potential of 6-Chloro-7-hydroxychromen-2-one as a scaffold for de novo ligand design. Such studies would need to be conducted and published before a comprehensive and scientifically accurate article on this specific topic can be written.

Structure Activity Relationship Sar Investigations of 6 Chloro 7 Hydroxychromen 2 One Analogs

Influence of Substituent Position and Nature on Biological Potency

The biological profile of coumarin (B35378) derivatives is highly dependent on the type and position of substituents on the benzopyrone ring. nih.gov The core structure of 6-chloro-7-hydroxychromen-2-one already possesses two key features: a hydroxyl group at the C7 position, which is common in many biologically active natural coumarins, and a chlorine atom at the C6 position. mdpi.commdpi.com Modifications at these and other positions, particularly C3 and C4, are central to SAR studies. mdpi.com

The presence and nature of halogen substituents on the coumarin scaffold play a significant role in modulating biological activity. Halogenation, particularly at the C6 position, is a common strategy to enhance the potency of coumarin derivatives. mdpi.com

The chlorine atom at the C6 position of the parent compound is an electron-withdrawing group that can influence the molecule's electronic distribution, lipophilicity, and ability to form halogen bonds, thereby affecting its interaction with biological targets. Studies on related coumarin sulfonamides have shown that a 4-chloro-substituted analog exhibited potent inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, highlighting the positive impact of chloro-substitution. mdpi.com

In a series of novel cytotoxic agents based on a 7-hydroxy-4-phenylchromen-2-one scaffold linked to a triazole moiety, the derivative featuring a 4-chlorophenyl group on the triazole ring (compound 4d in the table below) demonstrated the most potent activity against the AGS human cancer cell line. nih.gov This suggests that the electronic properties of the halogen substituent are critical. Further research into halogenated hydroxycoumarins has revealed that chlorinated derivatives can be as bright as their fluorinated counterparts in terms of fluorescence, with one monochlorinated hydroxycoumarin showing a very high quantum yield. nih.gov While not a direct measure of therapeutic potency, fluorescence properties are intrinsically linked to the compound's electronic structure, which is a key determinant of bioactivity.

The C7-hydroxyl group is a defining feature of this class of compounds and is critical for their biological activity. A vast number of naturally occurring coumarins feature an oxidized substituent at the C7 position. mdpi.com This hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with receptor sites. It also serves as a key handle for synthetic modification, allowing for the attachment of various side chains to explore and optimize activity. nih.govacs.org For instance, the C7-hydroxyl group can be alkylated to introduce new functionalities, a common strategy in drug design. nih.gov

Replacing the hydroxyl group with a methoxy (B1213986) group (O-methylation) is a frequent modification in medicinal chemistry. This change blocks the hydrogen-bonding capability of the phenolic hydroxyl group and increases the molecule's lipophilicity (fat solubility). In a study of coumarin analogs as monoamine oxidase (MAO) inhibitors, a compound with a 2-methoxy-5-phenyl-1,3,4-thiadiazole (B12909512) motif at the C7-position displayed potent affinity for both MAO-A and MAO-B subtypes. nih.gov This indicates that while the C7-oxygen is important, a free hydroxyl group is not always necessary, and a methoxy group can be favorable for certain targets.

Substitutions at the C3 and C4 positions of the coumarin ring have a profound impact on biological activity and selectivity. mdpi.com

Phenyl Substitution: The introduction of a phenyl group, particularly at the C3 or C4 position, is a well-established strategy for enhancing potency. SAR studies on 7-hydroxycoumarins as inhibitors of macrophage migration inhibitory factor (MIF) revealed that a phenyl substituent at the C3 position resulted in a 10-fold increase in potency compared to analogs with an ester group at the same position. nih.gov This enhanced activity is attributed to favorable π–π stacking interactions and hydrophobic interactions with the target enzyme. nih.gov Further substitution on this phenyl ring, such as adding a para-benzoic acid functionality, can boost potency even more dramatically. nih.gov The position of the phenyl group also matters for selectivity; 3-phenyl substitution tends to enhance MAO-B inhibition, whereas 4-phenyl substitution is more effective for MAO-A inhibition. researchgate.net

Alkyl Substitution: The introduction of alkyl groups can influence steric hindrance and lipophilicity. For example, modifying the C7-hydroxyl group with O-aminoalkyl substituents, particularly those containing an N,N-diethylamino part, led to the most active compounds in a series screened for antibacterial and anticancer properties. nih.gov

Heteroaryl Substitution: Linking heteroaromatic rings to the coumarin scaffold is a powerful method for creating novel derivatives with improved bioactivity. Heteroaryl groups can introduce additional hydrogen bond donors/acceptors and participate in various interactions with biological targets. A notable example involves linking 1,2,4-triazole (B32235) moieties to the C7-oxygen of 7-hydroxy-4-phenylchromen-2-one. nih.gov These conjugates showed significant cytotoxic potential, with the activity being modulated by the substituent on the triazole ring. nih.gov The data below illustrates the superior cytotoxicity of the 1,2,4-triazole derivatives compared to the parent compound against the AGS cancer cell line.

| Compound | Substituent on Triazole Ring at C7 | IC₅₀ (µM) nih.gov |

|---|---|---|

| 7-Hydroxy-4-phenylchromen-2-one (Parent Compound) | - | 40.46 |

| 4d | 4-(4-Chlorophenyl) | 2.63 |

| 4b | 4-(2-Chlorophenyl) | 3.66 |

| 4e | 4-(4-Fluorophenyl) | 3.05 |

Stereochemical Outcomes and Their Relationship to Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action because biological targets like enzymes and receptors are themselves chiral. researchgate.net Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities.

While the core 6-chloro-7-hydroxychromen-2-one is achiral, the introduction of substituents, particularly at the C3 or C4 positions, can create a chiral center. Research on coumarin derivatives has consistently shown the importance of stereoselectivity. researchgate.net A classic example is the anticoagulant drug warfarin, a 4-hydroxycoumarin (B602359) derivative, where the (S)-isomer is significantly more potent than the (R)-isomer. researchgate.net In another study focused on developing chiral coumarin derivatives as anticoagulants, all synthesized compounds showed improved IC₅₀ values compared to warfarin, underscoring the potential of stereoselective synthesis. researchgate.net This highlights that for any analog of 6-chloro-7-hydroxychromen-2-one that is chiral, the specific stereochemical configuration will likely be a key determinant of its potency and biological effect.

Correlation between Lipophilicity, Metabolic Stability, and Potency

A successful therapeutic agent requires a delicate balance between potency, lipophilicity (its ability to pass through cell membranes), and metabolic stability (its resistance to being broken down by the body).

Lipophilicity and Potency: The potency of a compound is often linked to its ability to bind effectively to its target, which can be influenced by its lipophilicity. Introducing lipophilic groups like phenyl or alkyl substituents can enhance interactions with hydrophobic pockets in target proteins, thereby increasing potency. nih.gov For example, the enhanced potency of 3-phenyl-7-hydroxycoumarins is partly due to hydrophobic interactions at the rim of the enzyme's active site. nih.gov However, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity.

Metabolic Stability: Coumarins are subject to metabolism in the body. The C7-hydroxyl group, for instance, is a common site for conjugation reactions, such as glucuronidation and sulfation, which makes the compound more water-soluble and facilitates its excretion. nih.gov These metabolic processes terminate the compound's action. Modifications to the coumarin structure can alter its metabolic profile. For a clinically successful coumarin-based agent, it must demonstrate not only good potency but also adequate metabolic stability to ensure a sufficient half-life in the body to exert its therapeutic effect. nih.gov

Identification of Key Structural Features for Desired Bioactivity

Based on extensive SAR studies of coumarin analogs, a pharmacophore model for bioactive derivatives related to 6-chloro-7-hydroxychromen-2-one can be proposed. This model identifies the essential structural features required for biological activity.

The Coumarin Nucleus: This bicyclic scaffold is considered a "privileged structure" in medicinal chemistry, providing a rigid framework for the optimal orientation of various functional groups. nih.govresearchgate.net

C7-Oxygenation: The presence of an oxygen atom at the C7 position, either as a hydroxyl or a substituted ether (e.g., methoxy, O-alkyl-heterocycle), is a near-universal feature of highly active coumarins and is critical for interaction with many biological targets. mdpi.comnih.gov

C6-Halogenation: An electron-withdrawing halogen, specifically chlorine, at the C6 position often contributes to enhanced potency. mdpi.commdpi.com

Substitution at C3 and/or C4: These positions are key for modulating activity and introducing selectivity. Aromatic or heteroaromatic substituents at these positions are particularly effective. nih.govresearchgate.net For example, a phenyl group at C3 is favorable for inhibiting certain enzymes, while a 4-phenyl group targets others. nih.govresearchgate.net

Stereochemistry: For chiral analogs, the specific spatial arrangement of substituents is paramount for effective binding to biological targets. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of Chromen 2 One Compounds

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of synthetic compounds like 6-Chloro-7-hydroxychromen-2-one. nih.gov This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. For chromen-2-one compounds, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like acetic acid or formic acid to improve peak shape and resolution. nih.gov

The purity of a 6-Chloro-7-hydroxychromen-2-one sample can be determined by analyzing its chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of additional peaks suggests the existence of impurities or degradation products. The area of the main peak is proportional to the concentration of the compound, allowing for quantification when compared against a calibration curve generated from standards of known concentration.

Table 1: Representative HPLC Method Parameters for Analysis of a Substituted 7-Hydroxychromen-2-one Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical starting parameters for the HPLC analysis of a hydroxycoumarin derivative. Method optimization would be required for the specific analysis of 6-Chloro-7-hydroxychromen-2-one.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Sensitive Detection

For highly sensitive detection and unambiguous identification, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. This technique offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and substantially lower limits of detection (LOD) and quantification (LOQ). mdpi.com The use of sub-2 µm particles in the UHPLC column allows for more efficient separation, leading to sharper and narrower peaks.

The mass spectrometer provides detailed structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion corresponding to the compound of interest (e.g., the molecular ion of 6-Chloro-7-hydroxychromen-2-one) is selected and fragmented to produce a unique pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, ensuring highly selective and confident identification, even in complex matrices. This method is invaluable for metabolic studies, trace-level impurity analysis, and pharmacokinetic assessments.

Table 2: Illustrative UHPLC-MS/MS Parameters for the Detection of a Chlorinated Coumarin (B35378)

| Parameter | Setting |

| UHPLC System | Acquity UPLC or equivalent |

| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | [M-H]⁻ → Fragment Ion (Specific m/z values would be determined experimentally) |

This table provides an example of a UHPLC-MS/MS setup. The specific Multiple Reaction Monitoring (MRM) transitions for 6-Chloro-7-hydroxychromen-2-one would need to be optimized.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and for preliminary purity assessment. thieme.de In the synthesis of 6-Chloro-7-hydroxychromen-2-one, TLC can be employed to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the different components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture with those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's progress. The completion of a reaction is often indicated by the disappearance of the starting material spot. Visualization is typically achieved under UV light, where coumarin derivatives often fluoresce.

Table 3: General TLC Parameters for Monitoring a Coumarin Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV Lamp (254 nm and/or 365 nm) |

| Application | Monitoring disappearance of reactants and appearance of product |

The optimal mobile phase composition for TLC analysis of 6-Chloro-7-hydroxychromen-2-one would be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).

Application in Flavonoid Detection and Quantification in Research Samples

While specific studies detailing the use of 6-Chloro-7-hydroxychromen-2-one for flavonoid detection are not prominent in the literature, the inherent fluorescence of the 7-hydroxychromen-2-one (umbelliferone) scaffold suggests its potential as a fluorescent probe. nih.gov Coumarin derivatives are known to be environmentally sensitive fluorophores, meaning their fluorescence properties can change in response to interactions with other molecules or changes in their local environment.

In principle, a suitably functionalized 7-hydroxychromen-2-one derivative could be designed to interact specifically with flavonoids, leading to a measurable change in its fluorescence signal (e.g., enhancement or quenching). Such a probe could offer a sensitive method for the detection and quantification of flavonoids in research samples. However, the development and validation of 6-Chloro-7-hydroxychromen-2-one for this specific application would require further research to establish its selectivity, sensitivity, and binding mechanism with various flavonoids.

Future Research Directions and Translational Potential of 6 Chloro 7 Hydroxychromen 2 One Derivatives

Design and Rational Synthesis of Next-Generation Analogs with Enhanced Specificity

The future development of 6-chloro-7-hydroxychromen-2-one derivatives will heavily rely on the rational design and synthesis of new analogs with improved potency and, crucially, enhanced specificity towards their biological targets. The core structure allows for modification at various positions, which can significantly influence the resulting compound's physicochemical properties and biological activity.

Strategic modifications can be made to the chromen-2-one core to enhance desired properties. For instance, the substitution of the hydroxyl group at the 7-position with a methoxy (B1213986) group increases lipophilicity, which may alter the compound's absorption and distribution in the body. The introduction of methyl groups at positions 3 and 4 can provide steric hindrance, potentially protecting the chromen-2-one core from metabolic degradation.

Synthetic strategies for creating diverse libraries of these derivatives are well-documented. General routes often involve the reaction of substituted phenols with various reagents to construct the core heterocyclic ring system. mdpi.commdpi.com For example, a common method involves the reaction of a substituted resorcinol (B1680541) with 2-bromobenzoic acids in the presence of a copper sulfate (B86663) catalyst to form the 6H-benzo[c]chromen-6-one scaffold. mdpi.com Subsequent reactions with different halides can then be used to introduce a variety of substituents. mdpi.com Microwave-assisted synthesis has also been employed as an efficient method for generating novel chromene derivatives. mdpi.com

Future work in this area will focus on creating focused libraries of analogs where specific substituents are systematically varied to probe the structure-activity relationship (SAR). The goal is to identify key structural features that maximize interaction with the target protein while minimizing off-target effects.

Table 1: Examples of 6-Chloro-7-hydroxychromen-2-one Derivatives and Structural Modifications

| Compound Name | Molecular Formula | Key Differences from Parent Compound |

| 6-Chloro-7-methoxy-2H-chromen-2-one | C₁₀H₇ClO₃ | The hydroxyl group at position 7 is replaced by a methoxy (–OCH₃) group, increasing lipophilicity. |

| 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one | C₁₁H₁₀ClO₃ | Methyl groups at positions 3 and 4 enhance steric hindrance and may increase metabolic stability. |

| 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | C₁₅H₉ClO₃ | A phenyl group is introduced at the 4-position, significantly increasing the molecule's size and potential for pi-stacking interactions. nih.gov |

| 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | C₁₀H₄ClF₃O₃ | A trifluoromethyl group at the 4-position can alter electronic properties and improve metabolic stability. nih.gov |

Identification of Novel Molecular Targets and Biological Pathways

While the general anticancer and anti-inflammatory effects of chromen-2-one derivatives are known, a key area for future research is the precise identification of their molecular targets and the elucidation of the biological pathways they modulate. Understanding these mechanisms is critical for their development as targeted therapies.

Research has shown that chromen-2-one derivatives can influence several cellular pathways, including the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by the upregulation of pro-apoptotic proteins like p53 and BAX and the downregulation of anti-apoptotic proteins such as BCL-2.

A significant breakthrough has been the identification of tumor-associated human carbonic anhydrase (CA) isoforms IX and XII as targets for chromene derivatives. nih.govnih.gov These enzymes are involved in pH regulation in hypoxic tumors and are linked to tumor progression and proliferation. nih.govnih.gov Another potential target class for related chromenone scaffolds is the phosphodiesterase (PDE) family, specifically PDE2, which has been explored for the treatment of neurodegenerative diseases. mdpi.com

Future research should employ a range of techniques, including proteomics, transcriptomics, and chemical biology approaches, to identify new binding partners for 6-chloro-7-hydroxychromen-2-one derivatives. This will not only reveal novel therapeutic opportunities but also help in predicting potential side effects.

Development of Isoform-Selective Enzyme Inhibitors

Building on the identification of carbonic anhydrases as targets, a major focus for the translational potential of these compounds is the development of isoform-selective inhibitors. Many enzymes belong to large families of related proteins (isoforms), and a lack of selectivity can lead to off-target effects. For instance, while inhibition of tumor-associated CA IX and XII is desirable, inhibition of other isoforms like CA I and II, which are present in high levels in other tissues, could be problematic.

Recent studies have successfully designed and synthesized 2H-chromene and 6-ureido/amidocoumarin derivatives that show high selectivity for the tumor-related hCA IX and hCA XII isoforms over the off-target cytosolic isoforms hCA I and II. nih.govnih.gov In one study, a series of 6-ureido/amidocoumarins potently inhibited hCA IX and hCA XII with inhibition constants (Kᵢs) in the nanomolar range, while showing no significant inhibition of hCA I and II at concentrations up to 100 μM. nih.gov This remarkable selectivity highlights the potential of the coumarin (B35378) scaffold for developing precisely targeted anticancer agents. nih.gov The 3,5-bis-trifluoromethylphenyl ureidocoumarin derivative, in particular, demonstrated potent anticancer activity against HCT-116 and MCF-7 cancer cell lines. nih.gov

Future efforts will aim to further refine the selectivity profile of these inhibitors. By systematically modifying the substitution pattern on the chromene scaffold, it may be possible to develop compounds that are not only selective between the tumor-associated and cytosolic isoforms but also selective between hCA IX and hCA XII, allowing for even more tailored therapeutic interventions.

Table 2: Inhibition Data for Selected Ureidocoumarin Derivatives Against Carbonic Anhydrase Isoforms

| Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | hCA I & II Inhibition |

| Ureidocoumarin 5i | 14.7 | N/A | No inhibition up to 100 µM nih.gov |

| Ureidocoumarin 5j | 19.9 | N/A | No inhibition up to 100 µM nih.gov |

| Ureidocoumarin 5o | 19.2 | N/A | No inhibition up to 100 µM nih.gov |

| General Ureidocoumarins (5a-p) | 14.7–82.4 | 5.9–95.1 | No inhibition up to 100 µM nih.gov |

N/A: Specific value not provided in the cited text, but fell within the general range.

Integration of In Silico and Experimental Methodologies for Accelerated Discovery

The traditional drug discovery process is often lengthy and costly. The integration of computational (in silico) methods with experimental validation offers a powerful strategy to accelerate the discovery and optimization of novel 6-chloro-7-hydroxychromen-2-one derivatives.

In silico techniques such as molecular docking can be used to predict how these compounds bind to the active site of their target proteins. nih.govnih.gov For example, docking studies with CA IX have helped to understand how the orientation of the chromene ring within the binding pocket influences inhibitory activity. nih.gov These computational models can guide the rational design of new analogs with improved binding affinity and selectivity.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities before they are even synthesized. nih.gov This allows researchers to prioritize compounds with favorable drug-like properties and to identify potential liabilities early in the discovery process. nih.gov

The most effective approach involves a continuous feedback loop between computational prediction and experimental validation. nih.gov Promising compounds identified through in silico screening are synthesized and then evaluated in biological assays. The experimental results are then used to refine the computational models, leading to a more accurate and predictive drug discovery engine. This integrated approach will be essential for rapidly translating the therapeutic potential of 6-chloro-7-hydroxychromen-2-one derivatives from the laboratory to the clinic.

Q & A

Q. Optimization Parameters :

| Variable | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps accelerate cyclization but risk decomposition |

| Catalyst | H₂SO₄, NaOH, or Lewis acids (e.g., AlCl₃) | Acidic conditions favor ketone formation; bases improve cyclization efficiency |

| Reaction Time | 4–12 hrs | Longer durations increase byproducts (e.g., di-chlorinated analogs) |

Reference experimental protocols from validated sources (e.g., RCSB PDB ligand synthesis reports) to ensure reproducibility .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for 6-Chloro-7-hydroxychromen-2-one derivatives?

Answer:

Contradictions often arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Multi-technique validation : Cross-validate NMR (¹H, ¹³C) with IR and mass spectrometry. For example, a carbonyl peak at ~1700 cm⁻¹ in IR should align with ¹³C NMR signals at 160–180 ppm .

- Deuterated solvent trials : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .

Example Case :

A reported δ 7.2 ppm (¹H NMR) for the aromatic proton may shift to δ 7.4 ppm if residual DMSO is present. Confirm solvent purity and use internal standards (e.g., TMS) .

Basic Question: What analytical techniques are essential for characterizing 6-Chloro-7-hydroxychromen-2-one?

Answer:

Core techniques include:

Q. Pitfalls to Avoid :

- Non-standardized cell lines/microbial strains.

- Insufficient sample size (n < 3 replicates).

Advanced Question: What strategies mitigate reproducibility issues in solubility and stability studies of 6-Chloro-7-hydroxychromen-2-one?

Answer:

- Solubility Profiling : Test in DMSO, PBS, and ethanol at 25°C/37°C. Use HPLC to quantify dissolved compound .

- Stability Protocols :

Q. Data Interpretation :

| Condition | Degradation Rate | Recommended Storage |

|---|---|---|

| pH < 3 | >50% in 12 hrs | Neutral buffers (pH 6–7.4) |

| Light (300–800 nm) | 20% loss in 6 hrs | Dark, -20°C |

Basic Question: How are computational methods (e.g., molecular docking) applied to study 6-Chloro-7-hydroxychromen-2-one’s mechanism of action?

Answer:

- Target Identification : Use PubChem or PDB to retrieve protein structures (e.g., COX-2 PDB ID: 1PXX) .

- Docking Workflow :

- Prepare ligand (optimize geometry with Avogadro).

- Define protein active site (AutoDock Tools).

- Run simulations (AutoDock Vina) with 10–20 poses .

- Validation : Compare docking scores (∆G) with known inhibitors. A ∆G < -7 kcal/mol suggests strong binding .

Advanced Question: How to address conflicting bioactivity data across studies on 6-Chloro-7-hydroxychromen-2-one derivatives?

Answer:

- Meta-Analysis : Compile IC₅₀ values from ≥5 studies; assess variability via coefficient of variation (CV). A CV > 30% indicates significant inconsistency .

- Source Triangulation : Cross-check assay conditions (e.g., cell type, incubation time). For example, conflicting antimicrobial data may arise from differences in microbial strains .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.